
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BMT-047 belongs to the class of thiazole-containing small molecules, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the JAK-STAT signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide inhibits cell proliferation and induces apoptosis in cancer cells. 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit viral replication and suppress the production of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide exhibits antitumor activity and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide in lab experiments is its potent biological activity, which makes it a useful tool for investigating the mechanisms of cancer cell growth, viral replication, and inflammation. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of using 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood, which limits its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide. One direction is to investigate the structure-activity relationship of thiazole-containing small molecules, which could lead to the development of more potent and selective compounds. Another direction is to investigate the potential of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide and its potential side effects.
Synthesemethoden
The synthesis of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide involves the reaction of 2-mercaptothiophene-3-carboxamide with 4-methyl-2-bromoacetic acid and triethylamine in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature for 12 hours, followed by purification using column chromatography. The yield of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is approximately 60%, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been investigated for its potential therapeutic properties in various scientific research studies. One study showed that 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide exhibits potent antitumor activity against human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study demonstrated that 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has antiviral activity against Zika virus by inhibiting viral replication. Moreover, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS2/c1-5-4-14-9(11-5)12-8(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHNNRCADPSNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5029484.png)
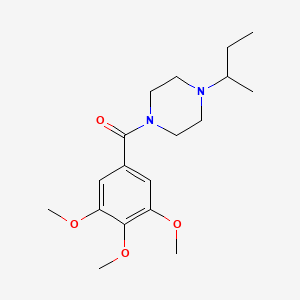
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate](/img/structure/B5029502.png)
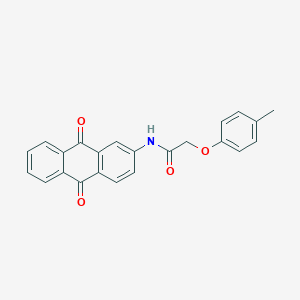
![4-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-N-phenylbenzamide](/img/structure/B5029528.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029534.png)
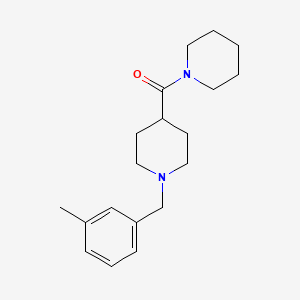
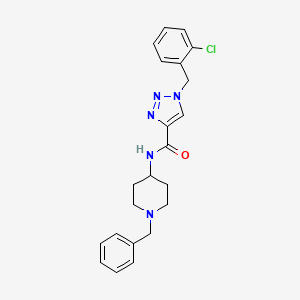
![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5029556.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)
![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
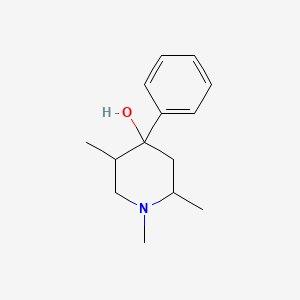
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029575.png)